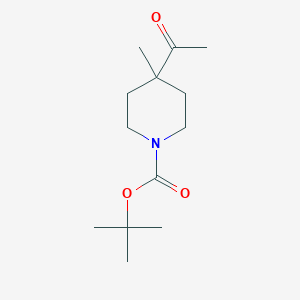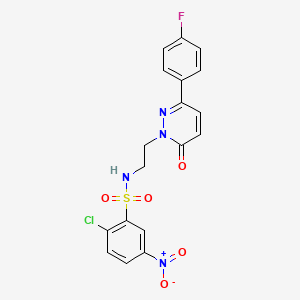
2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione is a heterocyclic compound that contains both triazole and isoindole moieties
Wirkmechanismus
Target of Action
The primary targets of 2-(4H-1,2,4-triazol-4-yl)-1H-isoindole-1,3(2H)-dione are alpha-amylase and alpha-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting these enzymes, the compound can potentially regulate blood sugar levels, making it a potential candidate for antidiabetic therapy .
Mode of Action
The compound interacts with its targets (alpha-amylase and alpha-glucosidase) by binding to their active sites, thereby inhibiting their activity . The molecular docking calculations of the compound revealed a binding energy of -8.6 kcal/mol for alpha-amylase and -7.4 kcal/mol for alpha-glucosidase . These values exceed that of the standard drug Acarbose, indicating a strong interaction between the compound and its targets .
Biochemical Pathways
By inhibiting alpha-amylase and alpha-glucosidase, the compound affects the carbohydrate digestion pathway. This results in a slower breakdown of carbohydrates, leading to a more gradual absorption of glucose into the bloodstream . The downstream effect is a potential reduction in postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals, commonly seen in diabetic patients .
Result of Action
The inhibition of alpha-amylase and alpha-glucosidase by the compound leads to a potential decrease in postprandial hyperglycemia . This could help regulate blood sugar levels in diabetic patients. Moreover, the compound has shown moderate to good results in in vitro alpha-amylase and alpha-glucosidase inhibitory assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione typically involves the reaction of isoindole derivatives with triazole precursors under specific conditions. One common method involves the use of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane as a starting material, which is reacted with various metal salts under solvothermal conditions . The reaction conditions often include the use of solvents like acetonitrile and the application of heat to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely be applied to produce this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or isoindole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent.
Materials Science: It is used in the synthesis of coordination polymers with luminescent properties.
Coordination Chemistry: The compound serves as a ligand in the formation of metal complexes, which are studied for their structural and functional properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: A related compound used in the synthesis of coordination polymers.
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring, which are studied for their various biological activities.
Uniqueness
2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione is unique due to the combination of the triazole and isoindole moieties in its structure
Eigenschaften
IUPAC Name |
2-(1,2,4-triazol-4-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c15-9-7-3-1-2-4-8(7)10(16)14(9)13-5-11-12-6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAPAHSRLCOBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide](/img/structure/B2814602.png)


![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2814605.png)


![2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2814612.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2814615.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2814619.png)
![1-{4-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2814621.png)


